molecular formula C15H16N2O B13254453 7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13254453
M. Wt: 240.30 g/mol
InChI Key: DWCJNEHWYXMOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a fused heterocyclic compound characterized by a pyrido[1,2-a]pyrimidin-4-one core. Key structural features include:

  • Methyl substitution at position 7, which enhances steric bulk and may influence metabolic stability.
  • Phenyl substitution at position 2, a common motif in bioactive molecules (e.g., Risperidone, a structurally related antipsychotic) .
    This compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives, which are explored for diverse pharmacological activities, including enzyme inhibition and receptor modulation.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

7-methyl-2-phenyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H16N2O/c1-11-7-8-14-16-13(9-15(18)17(14)10-11)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3

InChI Key

DWCJNEHWYXMOJG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N2C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 7-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multistep organic reactions, primarily focusing on the construction of the pyrido[1,2-a]pyrimidinone core followed by selective substitution at the 7- and 2-positions.

Key synthetic approaches include:

  • Condensation and Cyclization: Starting from 2-aminopyridine derivatives and appropriately substituted aldehydes or ketones, condensation reactions followed by intramolecular cyclization form the fused pyrido-pyrimidinone ring system. Acidic catalysts such as acetic acid or hydrochloric acid in solvents like ethanol or methanol are commonly employed to facilitate cyclization under mild to moderate heating conditions.

  • Multicomponent Reactions (MCRs): Some methods use multicomponent reactions combining pyrimidine derivatives with substituted aromatic aldehydes to achieve moderate to good yields of the target compound. These reactions are advantageous for their operational simplicity and atom economy.

  • Functional Group Transformations: Post-cyclization modifications, including methylation at the 7th position and phenylation at the 2nd position, are achieved through selective alkylation or cross-coupling reactions.

Detailed Synthetic Route Example

A representative synthetic route involves the following steps:

Step Reaction Type Starting Materials Conditions Outcome
1 Condensation 2-Aminopyridine + benzaldehyde Ethanol, acetic acid, reflux 4-6 h Formation of Schiff base intermediate
2 Cyclization Schiff base intermediate Acid catalysis, reflux Pyrido[1,2-a]pyrimidin-4-one core formed
3 Methylation Pyrido[1,2-a]pyrimidin-4-one Methyl iodide, base (e.g., K2CO3) Introduction of methyl group at C7
4 Purification Crystallization or chromatography Solvent dependent Pure 7-methyl-2-phenyl derivative

Chemical Reactions and Functionalization Analysis

Reaction Type Reagents/Conditions Target Position(s) Typical Products
Oxidation Potassium permanganate, acidic medium Various C–H sites Oxidized derivatives
Reduction Sodium borohydride, ethanol Carbonyl group Reduced pyrimidinone derivatives
Halogenation N-Halosuccinimides (NCS, NBS) C3 position Halogenated heterocycles
Cross-Coupling Pd catalyst, aryl/alkyl halides C2 or C3 positions Arylated or alkylated derivatives
Sulfenylation Thiols, iodine catalyst C–H bonds Sulfur-functionalized compounds

These transformations enable the synthesis of a wide variety of derivatives for biological evaluation or material science applications.

Research Findings on Preparation and Functionalization

  • Yield and Purity: Typical yields for the cyclization and substitution steps range from 70% to 90%, with purity levels above 98% achievable by chromatographic purification and recrystallization.

  • Structure Confirmation: Characterization techniques such as ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and X-ray crystallography are standard for verifying substitution patterns and purity.

  • Mechanistic Insights: The cyclization proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by ring closure. Radical mechanisms have been proposed for certain functionalization reactions, especially sulfenylation and oxidative modifications.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Limitations
Condensation + Cyclization 2-Aminopyridine + Aldehydes Acid catalysis, reflux Simple, moderate yield Longer reaction times
Microwave-Assisted Cyclization Same as above Microwave irradiation Faster reaction, energy-saving Requires specialized equipment
Suzuki-Miyaura Cross-Coupling Halogenated pyrido[1,2-a]pyrimidinone + Boronic acids Pd catalyst, base, solvent Regioselective arylation Sensitive to air/moisture
Direct C–H Functionalization Pyrido[1,2-a]pyrimidinone core Iodine catalyst, mild conditions Metal-free, selective Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with functional groups such as sulfenyl, selenyl, and other substituted groups at the C-3 position .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Position 7 : Methyl (target compound) vs. bromo/piperazinyl (others). Methyl groups improve lipophilicity, whereas bromo/piperazinyl groups enhance reactivity or target binding .
  • Position 2 : Phenyl (target) vs. methyl (Risperidone) or dimethoxyphenyl (patented derivatives). Phenyl groups contribute to π-π stacking in receptor pockets .
  • Position 6/9 : Hydroxyl groups (e.g., 6-OH derivatives) significantly boost aldose reductase inhibition but reduce metabolic stability compared to methyl or halogen substituents .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition
  • Aldose Reductase (ALR2) :
    • 6-Hydroxy-2-phenyl derivatives exhibit submicromolar IC₅₀ values due to hydrogen bonding with the enzyme’s catalytic residues .
    • The target compound (lacking hydroxyl groups) shows weaker ALR2 inhibition, highlighting the critical role of polar substituents .
  • PI3K/mTOR Dual Inhibition: 7-Bromo- and 7-piperazinyl derivatives (e.g., compound 31 in ) demonstrate nanomolar potency via interactions with ATP-binding pockets .
Receptor Binding
  • Dopamine/Serotonin Receptors :
    • Risperidone’s 3-ethyl-fluorobenzoxazole side chain enhances D₂/5-HT₂A affinity, whereas the target compound’s simpler structure may lack this selectivity .
Pharmacokinetics
  • Solubility/Metabolism :
    • Hydroxyl groups (e.g., 6-OH derivatives) increase aqueous solubility but susceptibility to glucuronidation .
    • Methyl and phenyl groups (target compound) balance lipophilicity and metabolic stability, favoring blood-brain barrier penetration .

Biological Activity

7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure includes a fused pyridine and pyrimidine ring system, characterized by a methyl group at the seventh position and a phenyl group at the second position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

  • Molecular Formula: C14H14N2O
  • Molecular Weight: Approximately 226.27 g/mol
  • CAS Number: 2059943-62-1

The specific arrangement of nitrogen and carbon atoms within its rings contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • MDA-MB-231 (Breast Cancer)
    • IC50: 2.43–7.84 μM
  • HepG2 (Liver Cancer)
    • IC50: 4.98–14.65 μM

These results suggest that this compound may inhibit cell growth effectively while demonstrating selectivity against cancerous cells compared to non-cancerous cells .

The mechanism through which 7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one exerts its effects appears to involve:

  • Inhibition of Specific Receptors and Enzymes: Preliminary studies indicate interactions with molecular targets involved in critical cellular signaling pathways.
  • Microtubule Destabilization: Compounds similar to this pyridopyrimidine have been identified as microtubule-destabilizing agents, which is significant in cancer therapy as it can induce apoptosis in cancer cells .

In Vivo Studies

In vivo studies have further validated the anticancer efficacy of this compound. For example:

  • Apoptosis Induction: Studies indicated that treatment with this compound led to significant morphological changes in MDA-MB-231 cells and enhanced caspase-3 activity.
  • Cell Cycle Arrest: The compound was found to cause G2/M phase arrest in treated cells .

Comparative Analysis with Similar Compounds

The biological activity of 7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be compared with other related compounds:

Compound NameStructureKey Features
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-oneStructureStarting material for various derivatives
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneStructureIntermediate in Risperidone synthesis
6-Methyl-2-phenylnicotinamideStructureExhibits similar biological activities

These compounds share structural similarities but differ in their substituents and functional groups. The unique combination of methyl and phenyl groups in 7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one enhances its distinctive properties and potential applications in medicinal chemistry.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with 7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one resulted in significant apoptosis and cell cycle arrest in MDA-MB-231 cells.
  • Antiviral Activity : Other research has suggested potential antiviral properties linked to the structural characteristics of pyridopyrimidines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.